3-[(oxetan-3-yl)amino]phenol
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Overview
Description
3-[(oxetan-3-yl)amino]phenol is a compound that features an oxetane ring attached to an amino group, which is further connected to a phenol group The oxetane ring is a four-membered cyclic ether, known for its ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of epoxides or halohydrins to form the oxetane ring . The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(oxetan-3-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while nucleophilic substitution of the oxetane ring can produce a variety of ring-opened or expanded compounds .
Scientific Research Applications
3-[(oxetan-3-yl)amino]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(oxetan-3-yl)amino]phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The oxetane ring’s ring strain and the phenol group’s ability to form hydrogen bonds contribute to its reactivity and binding affinity . These interactions can modulate the activity of enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Azetidine derivatives: Four-membered nitrogen-containing rings with similar reactivity and applications.
Uniqueness
3-[(oxetan-3-yl)amino]phenol is unique due to the combination of the oxetane ring and the phenol group, which imparts distinct physicochemical properties and reactivity. This combination makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
1543232-52-5 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(oxetan-3-ylamino)phenol |
InChI |
InChI=1S/C9H11NO2/c11-9-3-1-2-7(4-9)10-8-5-12-6-8/h1-4,8,10-11H,5-6H2 |
InChI Key |
SUNXKNOIOQNUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC(=CC=C2)O |
Purity |
95 |
Origin of Product |
United States |
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